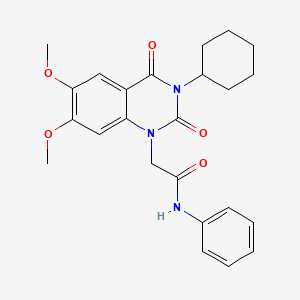![molecular formula C17H18N6O4 B11185160 Ethyl 4-amino-3-[(2-ethoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11185160.png)
Ethyl 4-amino-3-[(2-ethoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-AMINO-3-[(2-ETHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-3-[(2-ETHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-amino-3-hydrazinylpyrazole-5-carboxylate with 2-ethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-3-[(2-ETHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
ETHYL 4-AMINO-3-[(2-ETHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate. It may serve as a building block for the synthesis of drugs targeting various diseases.
Biology: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced conductivity or stability.
Industry: It can be used in the synthesis of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-3-[(2-ETHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can alter the function of the target molecules, leading to the desired therapeutic effects.
Comparison with Similar Compounds
ETHYL 4-AMINO-3-[(2-ETHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE can be compared with similar compounds, such as:
ETHYL 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
ETHYL 4-AMINO-3-[(2-PHENOXY)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE: The phenoxy group in this compound can lead to different chemical and biological properties compared to the ethoxy derivative.
The uniqueness of ETHYL 4-AMINO-3-[(2-ETHOXYPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N6O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 4-amino-3-[(2-ethoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate |
InChI |
InChI=1S/C17H18N6O4/c1-3-26-12-8-6-5-7-11(12)20-16(24)13-14(18)23-15(22-21-13)10(9-19-23)17(25)27-4-2/h5-9H,3-4,18H2,1-2H3,(H,20,24) |
InChI Key |
DGSCSUUWOCKSKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N3C(=C(C=N3)C(=O)OCC)N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11185077.png)
![4-(4-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11185084.png)
![ethyl 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11185089.png)
![9-(2-chloro-5-nitrophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185096.png)
![7-(3-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11185100.png)
![N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B11185107.png)
![4,4,9-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11185109.png)
![(2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B11185116.png)
![Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11185119.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11185122.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11185130.png)
![(2E)-1H-benzimidazol-2-yl(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile](/img/structure/B11185147.png)
![7-[4-(benzyloxy)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B11185151.png)

